Sulfur monochloride

Catalog No.
S603360
CAS No.
12771-08-3
M.F
Cl2S2
S2Cl2
M. Wt
135 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulfur monochloride

CAS Number

12771-08-3

Product Name

Sulfur monochloride

IUPAC Name

chlorosulfanyl thiohypochlorite

Molecular Formula

Cl2S2
S2Cl2

Molecular Weight

135 g/mol

InChI

InChI=1S/Cl2S2/c1-3-4-2

InChI Key

PXJJSXABGXMUSU-UHFFFAOYSA-N

SMILES

S(SCl)Cl

solubility

Decomposes (NIOSH, 2016)
Sol in alc, benzene, ether, carbon disulfide, carbon tetrachloride, oils
Soluble in amyl acetate
Insoluble in water
Solubility in water: reaction
Decomposes

Synonyms

Chlorosulfane; Dichlorodisulfane; Disulfur dichloride; Sulfur Chloride; Sulfur monochloride; Sulfur subchloride; Sulphur chloride (S2Cl2); Thiosulfurous dichloride

Canonical SMILES

S(SCl)Cl

The exact mass of the compound Sulfur monochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as decomposes (niosh, 2016)sol in alc, benzene, ether, carbon disulfide, carbon tetrachloride, oilssoluble in amyl acetateinsoluble in watersolubility in water: reactiondecomposes. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Corrosives, Reactive - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Sulfur monochloride (S2Cl2), formally known as disulfur dichloride, is a highly reactive, fuming yellowish-red liquid that serves as a foundational sulfurating and chlorinating agent in industrial chemistry. Unlike crude elemental sulfur mixtures, S2Cl2 provides a precise, liquid-phase mechanism for introducing sulfur-sulfur bridges and chlorine atoms into organic and inorganic substrates. Its primary procurement value lies in its dual functionality: it acts as a highly efficient cross-linking agent for the cold vulcanization of specialty elastomers, a critical precursor for extreme pressure (EP) lubricant additives, and a potent chlorinating agent for metallurgical extractions. For industrial buyers, S2Cl2 offers a stable, easily dosed alternative to highly unstable sulfur halides, enabling scalable, lower-temperature synthesis routes with predictable reaction kinetics and high atom economy[1].

Attempting to substitute S2Cl2 with its closest chemical analog, sulfur dichloride (SCl2), or standard chlorinating agents like thionyl chloride (SOCl2), routinely results in process failures or severe yield degradation. SCl2 is thermodynamically unstable, rapidly disproportionating into S2Cl2 and Cl2 at room temperature, which forces manufacturers to perform hazardous, on-site double distillation immediately prior to use [1]. Furthermore, SCl2 strongly favors the formation of unwanted vic-dichloride byproducts rather than the desired sulfur-bridged cross-links essential for vulcanization and lubricant additives. Conversely, while SOCl2 is a stable chlorinating agent, it lacks the sulfur-transfer capability of S2Cl2 and exhibits sluggish kinetics with unpredictable induction periods in metallurgical and inorganic chlorination applications [2]. Relying on elemental sulfur (S8) requires extreme temperatures and high-pressure handling, generating dark, complex oligomeric mixtures rather than the controlled, specific adducts achievable with S2Cl2.

Elimination of On-Site Distillation Requirements vs. Sulfur Dichloride

In the synthesis of sulfur heterocycles and transannular additions to dienes (e.g., 1,5-cyclooctadiene), the use of SCl2 requires hazardous double-distillation immediately prior to the reaction due to its rapid disproportionation. In contrast, S2Cl2 is highly stable and can be used as received from commercial suppliers, even after extended storage. When used in sequence with SO2Cl2, S2Cl2 provides target thiabicyclo derivatives without the severe handling bottlenecks of SCl2 [1].

Evidence DimensionPre-use purification requirement
Target Compound Data0% pre-use distillation required (used as received)
Comparator Or BaselineSCl2 (Requires 100% immediate double-distillation prior to use)
Quantified DifferenceEliminates hazardous on-site purification step
ConditionsTransannular addition to 1,5-cyclooctadiene for heterocycle synthesis

Allows procurement teams to source and store S2Cl2 in bulk, streamlining manufacturing workflows and eliminating a major safety and process bottleneck.

Accelerated Reaction Kinetics in Metallurgical Chlorination

For the extraction and chlorination of metals such as zirconium (e.g., Zircaloy cladding), S2Cl2 demonstrates significantly faster and more predictable kinetics than thionyl chloride (SOCl2). S2Cl2 achieves quantitative chlorination in 2 to 4 hours via surface etching with 0th order kinetic behavior at temperatures below 150°C. In contrast, SOCl2 requires 7 to 40 hours and suffers from a variable induction period [1].

Evidence DimensionTime-to-completion for quantitative chlorination
Target Compound Data2–4 hours (0th order kinetics)
Comparator Or BaselineSOCl2 (7–40 hours with variable induction)
Quantified Difference3.5x to 10x faster reaction time
ConditionsChlorination of Zircaloy metal at <150°C

Dramatically increases throughput for industrial metal extraction and recycling processes while maintaining mild operating temperatures.

Higher Selectivity for Sulfur-Bridged Products in Vulcanization Models

In sulfuration reactions of alkenes—a standard model for rubber vulcanization and lubricant additive synthesis—S2Cl2 strongly favors the formation of sulfur-bridged products over purely chlorinated byproducts. When reacting with sterically hindered alkenes, S2Cl2 yields 71% of the target sulfurated product with minimal chlorination. Conversely, SCl2 yields only 42% of the target product while generating 57% of unwanted vic-dichloride byproducts[1].

Evidence DimensionYield of target sulfur-bridged product vs. chlorinated byproduct
Target Compound Data71% sulfurated product (minimal vic-dichloride)
Comparator Or BaselineSCl2 (42% sulfurated product, 57% vic-dichloride)
Quantified Difference~70% relative increase in desired cross-linked product
ConditionsSulfuration of sterically hindered alkenes at -78°C

Ensures high cross-linking efficiency and minimizes chlorinated waste when manufacturing specialty elastomers and oligomeric sulfides.

Lower Temperature Processing for Extreme Pressure Additives

The production of extreme pressure (EP) lubricant additives requires the sulfurization of unsaturated oils or olefins. Direct sulfurization using elemental sulfur (S8) requires harsh conditions, typically exceeding 150°C, and often involves high-pressure hydrogen sulfide, resulting in dark, highly viscous mixtures. S2Cl2 reacts readily with unsaturated materials at ambient to moderate temperatures (20–60°C) to form precise sulfurchlorinated adducts, which are easily converted to light-colored polysulfide additives [1].

Evidence DimensionRequired reaction temperature for sulfurization
Target Compound Data20–60°C (ambient to moderate)
Comparator Or BaselineElemental sulfur, S8 (>150°C + H2S pressure)
Quantified Difference>90°C reduction in processing temperature
ConditionsSynthesis of polysulfide lubricant additives from unsaturated precursors

Reduces energy consumption and eliminates the need for high-pressure H2S handling, resulting in a cleaner, lighter-colored final product.

Cold Vulcanization of Specialty Elastomers

S2Cl2 is the preferred choice for the rapid, cold vulcanization of thin rubber products and specialty elastomers. Its specific selectivity for forming stable sulfur-sulfur cross-links, without the heavy vic-dichloride byproduct formation seen with SCl2, ensures targeted mechanical properties and prevents polymer degradation during processing [1].

Synthesis of Extreme Pressure (EP) Lubricant Additives

In the formulation of advanced lubricants, S2Cl2 is prioritized over elemental sulfur due to its ability to react with olefins and unsaturated oils at low temperatures (20–60°C). This controlled sulfurchlorination pathway avoids the dark, viscous degradation products of high-temperature sulfurization, yielding high-purity, light-colored polysulfide additives [2].

Metallurgical Extraction and Metal Chlorination

S2Cl2 is highly effective for the quantitative chlorination of metals, such as the removal of Zircaloy cladding from spent nuclear fuel. Its 0th order kinetics and surface-etching capabilities complete the chlorination 3.5x to 10x faster than thionyl chloride (SOCl2), making it the right choice for high-throughput, low-temperature metal recovery [3].

Scalable Synthesis of Sulfur Heterocycles

For the industrial-scale synthesis of complex polysulfur-nitrogen heterocycles and thiabicyclo derivatives, S2Cl2 is selected over SCl2. Its excellent shelf stability eliminates the need for hazardous, on-site double distillation, allowing for safe, direct scale-up in pharmaceutical and agrochemical precursor manufacturing [4].

Physical Description

Sulfur monochloride appears as a yellow-red, oily, fuming liquid with a sharp odor. Contact or ingestion causes irritation or chemical burns to skin, eyes, and mucous membranes. Also poisonous by inhalation of vapors.
Liquid
LIGHT-AMBER-TO-YELLOWISH-RED OILY FUMING LIQUID WITH PUNGENT ODOUR.
Light-amber to yellow-red, oily liquid with a pungent, nauseating, irritating odor.

Color/Form

Light amber to yellowish red oily liquid

XLogP3

2.5

Boiling Point

280 °F at 760 mm Hg (USCG, 1999)
137 °C
138 °C
280°F

Flash Point

245 °F (USCG, 1999)
266 °F (open cup); 245 °F (closed cup)
118.5 °C c.c.
245°F

Vapor Density

4.66 (Air = 1)
Relative vapor density (air = 1): 4.7

Density

1.68 at 68 °F (USCG, 1999)
1.6885 at 15.5 °C/15.5 °C
Relative density (water = 1): 1.7
1.68

Odor

Suffocating odor
Pungent, nauseating, irritating odor.

Melting Point

-112 °F (USCG, 1999)
-77 °C
-112°F
-107°F

UNII

NJ7YR2EV0D

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]

Vapor Pressure

7 mm Hg (NIOSH, 2016)
10 mm Hg at 27.5 °C
Vapor pressure, kPa at 20 °C: 0.90
7 mmHg

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Impurities

... /Commercial disulfur dichloride/ can contain SCl2, SO2, SOCl2, chlorosulfanes, and dissolved sulfur as impurities.
Commercial material may contain 0-5% free sulfur.

Other CAS

10025-67-9

Associated Chemicals

Sulfur monochloride;12771-08-3

Wikipedia

Disulfur dichloride

Use Classification

Fire Hazards -> Corrosives, Reactive - 2nd degree

Methods of Manufacturing

Prepared by passing chlorine into molten sulfur, can be purified by fractional distillation.
Disulfur dichloride is generally produced from the elements. In the batch process, chlorine is passed into a solution of sulfur in S2Cl2 with cooling at about 50 - 70 °C until the correct chlorine content is reached. In the continuous process, gaseous chlorine is passed into molten sulfur at 220 - 260 °C, and the gaseous S2Cl2 leaving the reactor is then condensed.
Disulfur dichloride is an intermediate in the production of carbon tetrachloride ... and trichloromethylsulfenyl chloride ... from CS2 and can be obtained from the process as a byproduct.
Sulfur monochloride is made commercially by direct chlorination of sulfur, usually in a heel of sulfur chloride from a previous batch. The chlorination appears to proceed stepwise through higher sulfur chlorides ... If conducted too quickly, the chlorination may yield products containing SCl2 and SxCl2 as well as S2Cl2. A catalyst, eg, iron, iodine, or a trace of ferric chloride, facilitates the reaction. The manufacture in the absence of Fe and Fe salts at 32-100 °C has also been reported.
For more Methods of Manufacturing (Complete) data for SULFUR MONOCHLORIDE (6 total), please visit the HSDB record page.

General Manufacturing Information

Miscellaneous manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
Petroleum lubricating oil and grease manufacturing
Textiles, apparel, and leather manufacturing
Sulfur chloride (S2Cl2): ACTIVE
Sulfur chlorides, carbon disulfide and carbon tetrachloride are removed from gases in 2 stages by sorption in disulfur dichloride, with the temp of the first stage maintained at 10-30 deg and that of the second stage at -10 deg to -20 deg.
/The Chemical Weapons Convention (CWC) is an international treaty which bans the development, production, stockpiling, and transfer or use of chemical weapons. The Convention mandates the destruction and prohibition of chemical weapons and related facilities and provides for restrictions on international trade in toxic chemicals and precursors./ The Convention's monitoring and verification measures involve submission of declarations regarding ... /Schedule 1, 2, and 3 chemicals/ and inspections by the Organization for the Prohibition of Chemical Weapons of the facilities where these chemicals are produced. ... Schedule 3 chemicals ... /may/ have been stockpiled or used as weapons, but ... are produced /and used/ in large quantities for purposes not prohibited by the Convention (2). Sulfur monochloride is listed in the CWC Annex on Chemicals under Schedule 3 (1).

Analytic Laboratory Methods

Determination in air: analysis by ion specific electrode.

Storage Conditions

Store in a cool, dry, well-ventilated location. Isolate from water & oxidizing materials.
Sulfur chlorides are noncorrosive to carbon steel and iron when dry. If it is necessary to avoid discoloration caused by iron sulfide formation, stainless steel should be used. ... When wet, they behave like hydrochloric acid and attack steel, cast iron, aluminum, stainless steels, copper and copper alloys, and many nickel-based materials. Alloys of 62 Ni-28 Mo and 54 Ni-15 Cr-16 are useful under these conditions. /Sulfur chlorides/
Storage temp: ambient
THE ACID SHOULD NOT BE STORED IN THE VICINITY OF FLAMMABLE OR OXIDIZING SUBSTANCES, EG NITRIC ACID OR CHLORATES, OR NEAR METALS AND METAL HYDRIDES THAT MAY BE ATTACKED BY THE ACID ... ELECTRICAL EQUIPMENT SHOULD BE FLAMEPROOF AND PROTECTED AGAINST CORROSIVE ACTION. ... /HYDROCHLORIC ACID/
Aldehydes and epoxides in the presence of hydrochloric acid cause violent polymerization. Alcohol and glycols in the presence of hydrochloric acid lead to dehydration reactions. /Hydrochloric acid/

Interactions

Hydrochloric acid, carbon monoxide, and unsaturated carbon cmpd interactions account for the extreme toxicity of gases from polyvinyl chloride and other chloride containing polymers.

Stability Shelf Life

Stable at ambient temperature

Dates

Last modified: 07-17-2023

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